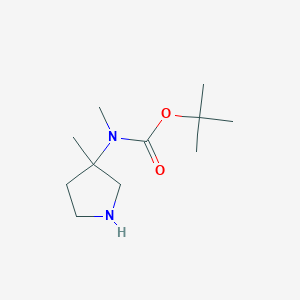

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

概要

説明

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of carbamate, featuring a tert-butyl group, a methyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-3-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

化学反応の分析

Types of Reactions:

Oxidation: tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted carbamate derivatives.

科学的研究の応用

Synthesis Applications

Tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is primarily utilized as a protecting group for amines in organic synthesis. The compound can undergo palladium-catalyzed reactions to form N-Boc-protected anilines, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Additionally, it plays a role in synthesizing tetrasubstituted pyrroles, which are important in medicinal chemistry due to their biological activities.

Enzyme Inhibition

One of the most notable applications of this compound lies in its ability to inhibit neuronal nitric oxide synthase (nNOS). Research has shown that it exhibits significant selectivity for nNOS over other isoforms of nitric oxide synthase, making it a potential candidate for therapeutic interventions in neurodegenerative diseases and cerebral ischemia.

Case Study: Neuroprotection in Cerebral Ischemia

In studies using rabbit models, administration of this compound prior to inducing hypoxia led to reduced neuronal death and improved neurological outcomes. This effect was attributed to the compound's ability to inhibit excessive nitric oxide production during ischemic events, thereby protecting neuronal tissue from damage.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 μg/mL. This suggests potential for development as an antimicrobial agent, although further structural modifications may enhance its efficacy.

Case Study: Antimicrobial Efficacy

In controlled laboratory settings, this compound was tested against various bacterial strains. The results indicated moderate antibacterial properties; however, researchers noted that further optimization could broaden its spectrum of activity and improve potency.

作用機序

The mechanism of action of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

- tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate

- tert-butyl N-methyl-N-(3S)-3-methylpyrrolidin-3-yl)carbamate

Comparison:

- tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate lacks the N-methyl group, which can affect its reactivity and biological activity.

- tert-butyl N-methyl-N-(3S)-3-methylpyrrolidin-3-yl)carbamate is a stereoisomer, which can lead to differences in its interaction with chiral environments, such as enzymes and receptors.

The unique combination of functional groups in tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate makes it a valuable compound in various fields of research and industry.

生物活性

Introduction

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a methyl group, and a 3-methylpyrrolidine moiety, which contribute to its unique properties and interactions within biological systems. Understanding the biological activity of this compound is crucial for its application in drug development, particularly for cognitive disorders.

Chemical Properties

- Molecular Formula : C₁₀H₁₈N₂O₂

- Molecular Weight : 214.309 g/mol

- Structure : The compound consists of a tert-butyl group attached to a carbamate functional group linked to a 3-methylpyrrolidine structure, which influences its reactivity and biological interactions.

Table 1: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Distinctiveness |

|---|---|---|---|

| tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate | C₉H₁₈N₂O₂ | Lacks methyl substitution on nitrogen | More hydrophilic |

| tert-butyl N-(4-methylpiperidin-4-yl)carbamate | C₁₀H₁₈N₂O₂ | Contains piperidine instead of pyrrolidine | Different ring structure |

| tert-butyl N-benzyl-N-(3-methylpyrrolidin-3-yl)carbamate | C₁₁H₁₉N₂O₂ | Benzyl group instead of methyl | Increased lipophilicity |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurotransmission. The compound may function as a protective agent for amines through the formation of reversible covalent bonds, which can prevent unwanted reactions during synthesis processes.

Hydrolysis and Reactivity

In aqueous conditions, this compound can undergo hydrolysis, resulting in the formation of the corresponding amine and carbamic acid derivatives. This reaction pathway enhances its potential as an intermediate in organic synthesis and as a candidate for pharmacological applications.

Biological Activity Studies

Research indicates that this compound may exhibit neuropharmacological properties. Its structural features suggest potential interactions with receptors involved in cognitive functions, making it a candidate for studies related to cognitive disorders.

Safety and Toxicity

The safety profile of this compound indicates potential hazards associated with oral ingestion and skin contact. The compound is classified under hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Therefore, handling precautions should be strictly adhered to in laboratory settings.

特性

IUPAC Name |

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(5)11(4)6-7-12-8-11/h12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHLLGDTKFCKHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。